molecular formula C21H24N4O3S3 B12154267 Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12154267
M. Wt: 476.6 g/mol
InChI Key: QGYHZXVMZXARCS-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom in their structure, which imparts unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step reactions. One common approach is the cyclization of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide with phosgene, followed by the reaction with sulfur-containing reagents . Another method involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different chemical and biological properties.

Scientific Research Applications

Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a benzothieno pyrimidine moiety makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C21H24N4O3S3

Molecular Weight

476.6 g/mol

IUPAC Name

ethyl 2-[[2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C21H24N4O3S3/c1-4-28-20(27)15-10(2)11(3)30-18(15)23-14(26)9-29-21-24-17(22)16-12-7-5-6-8-13(12)31-19(16)25-21/h4-9H2,1-3H3,(H,23,26)(H2,22,24,25)

InChI Key

QGYHZXVMZXARCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N

Origin of Product

United States

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